![molecular formula C10H21NO5 B8494057 tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate](/img/structure/B8494057.png)
tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a dihydroxypropan-2-yloxy moiety. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(1,3-dihydroxypropan-2-yloxy)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
科学的研究の応用
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that can alter their activity. The dihydroxypropan-2-yloxy moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
類似化合物との比較
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but lacks the ethyl linkage.
N-Boc-ethylenediamine: Contains a Boc-protected amine group but differs in the overall structure.
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate: Similar but with variations in the hydroxyl group positions.
Uniqueness
tert-Butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.
特性
分子式 |
C10H21NO5 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
tert-butyl N-[2-(1,3-dihydroxypropan-2-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H21NO5/c1-10(2,3)16-9(14)11-4-5-15-8(6-12)7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
InChIキー |
IXJIRLMVATVYJF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


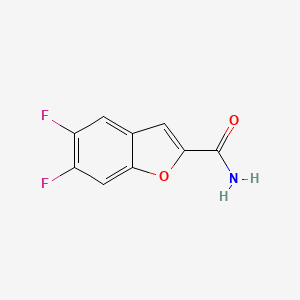
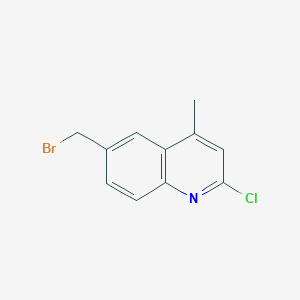
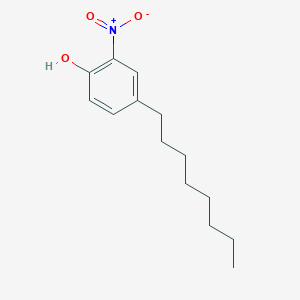
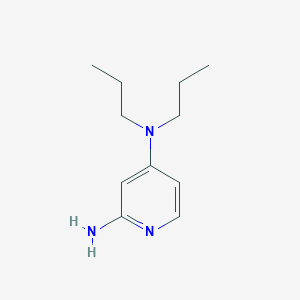
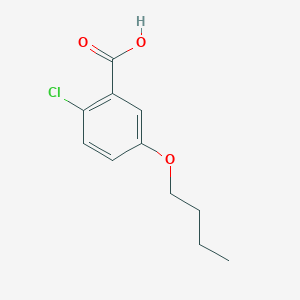
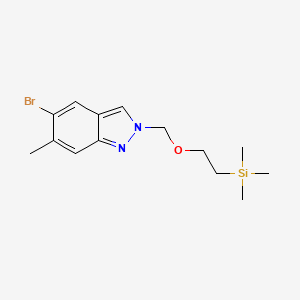
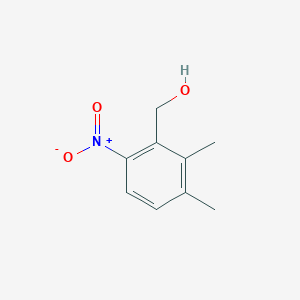
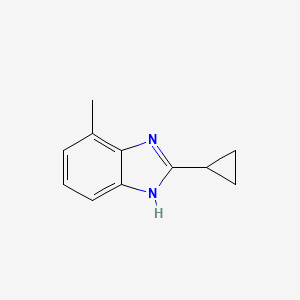

![Thieno[3,2-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8494041.png)
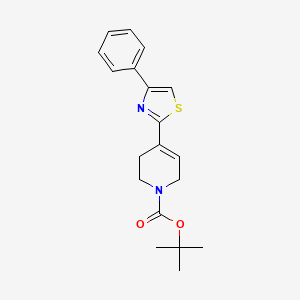
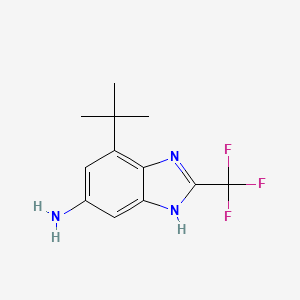
![(3,5-dichlorophenyl)methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8494063.png)
![4-Methoxy-1-nitrodibenzo[b,d]thiophene](/img/structure/B8494068.png)
